4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-5-6-15(13-18(14)22(24)25)19(23)20-16-7-9-17(10-8-16)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEJBBMOXVIEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the nitration of a methylbenzene derivative to introduce the nitro group. This is followed by the formation of the benzamide core through an amide coupling reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. Common reagents used in these reactions include nitric acid for nitration, and coupling agents like EDCI or DCC for amide formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Reduction: 4-methyl-3-amino-N-[4-(piperidin-1-yl)phenyl]benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 4-carboxy-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide
Scientific Research Applications
Biological Applications
Therapeutic Potential
4-Methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide has been studied for its potential as an anti-tumor agent. Research indicates that compounds with similar structures can inhibit tumor cell proliferation and migration, suggesting that this compound may also exhibit similar effects . Specifically, studies have shown that related compounds can trigger ferroptosis in cancer cells, a form of regulated cell death associated with oxidative stress .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve interactions with key molecular targets. For instance, studies have highlighted the importance of the KEAP1-NRF2-GPX4 axis in mediating the compound's anti-tumor activity . This interaction suggests that the compound may influence oxidative stress pathways critical for cancer cell survival.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds. Below is a table summarizing some notable derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(4-piperidinyl)-N'-(3-nitrophenyl)urea | Contains a urea linkage instead of an amide | Potentially different pharmacokinetics |
| 4-Methyl-N-(pyridin-2-yl)benzamide | Substituted with a pyridine ring instead of piperidine | Different receptor interactions due to heteroatoms |
| N-[4-(morpholin-1-yl)phenyl]-N'-(3-nitrophenyl)urea | Morpholine instead of piperidine | May exhibit distinct CNS activity |
This table illustrates how subtle variations in structure can lead to significant differences in pharmacological profiles and mechanisms of action.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of compounds related to this compound. For example, one study investigated the effects of a similar compound on tumor cell proliferation and migration, demonstrating significant inhibition and triggering cell death through oxidative stress mechanisms . These findings underscore the potential utility of this compound as a lead for developing new anti-cancer therapies.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can enhance binding affinity to certain biological targets. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
a. 4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS: 313981-40-7)
- Structural difference : Replaces the 4-(piperidin-1-yl)phenyl group with a pyridin-2-ylmethyl substituent.
- However, the absence of the piperidine ring may reduce membrane permeability .
b. N-[4-(Piperidin-1-yl)quinazolin-7-yl]benzamide
- Structural difference : Substitutes the nitro and methyl groups with a quinazoline ring.
- Impact : The quinazoline moiety increases molecular weight (332.4 g/mol vs. ~339.4 g/mol for the target compound) and polar surface area (46.24 Ų), which may affect blood-brain barrier penetration. LogP (4.254) is comparable, suggesting similar lipophilicity .
Piperidine/Piperazine Derivatives
a. CHMFL-ABL/KIT-155 (Compound 34)
- Structure: Contains a trifluoromethylphenyl group and a nicotinoylpiperidinyloxy substituent.
- Activity : Potent ABL/c-KIT kinase inhibitor (IC50: 46 nM and 75 nM, respectively). The piperazine ring enhances solubility, contributing to oral bioavailability. The target compound’s piperidine group may offer similar advantages but lacks the trifluoromethyl group’s electron-withdrawing effects .
b. N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
Physicochemical and Pharmacokinetic Properties
*Estimated using analogous structures. The target compound’s nitro group increases logP compared to non-nitro analogs but remains lower than trifluoromethyl-containing derivatives.
Biological Activity
4-Methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide is a synthetic organic compound recognized for its diverse biological activities. This compound, characterized by a benzamide core with a nitro group and a piperidine moiety, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 305375-25-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group may participate in redox reactions, while the piperidine ring enhances binding affinity to biological targets, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit specific kinases involved in cancer progression. A related compound demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for certain cancer therapies .
Antiparasitic Activity
In the context of antiparasitic research, derivatives containing piperidine and nitro groups have shown promise against malaria parasites. The optimization of similar compounds has led to enhanced aqueous solubility and metabolic stability, crucial for effective drug development against Plasmodium species .
Study 1: Anticancer Potential
A study exploring the efficacy of various benzamide derivatives found that compounds with structural similarities to this compound inhibited cell proliferation in RET-driven cancers. The compound I-8 was particularly noted for its ability to inhibit RET kinase activity at both molecular and cellular levels .
Study 2: Antimalarial Efficacy
Another investigation focused on optimizing dihydroquinazolinone derivatives for antimalarial activity revealed that structural modifications could enhance potency against asexual stage parasites in mouse models. While not directly testing this compound, the findings suggest that similar modifications could improve its therapeutic profile against malaria .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds regarding their biological activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(4-piperidinyl)-N'-(3-nitrophenyl)urea | Urea linkage instead of an amide | Potentially different pharmacokinetics |
| 4-Methyl-N-(pyridin-2-yl)benzamide | Substituted with a pyridine ring | Different receptor interactions |
| N-[4-(morpholin-1-yl)phenyl]-N'-(3-nitrophenyl)urea | Morpholine instead of piperidine | May exhibit distinct CNS activity |
Q & A
Basic: What are the optimal synthetic routes for 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide?
Methodological Answer:
The compound is typically synthesized via a multi-step reaction sequence involving:
Nitrobenzamide Core Formation : Condensation of 4-methyl-3-nitrobenzoic acid with 4-(piperidin-1-yl)aniline using coupling reagents like EDC/HOBt in anhydrous DMF under nitrogen .
Purification : Column chromatography (e.g., chloroform:methanol = 3:1) followed by crystallization from dimethylether yields the final product (85% yield) .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, N₂, 0°C→RT | ~80% |
| Purification | Silica gel (CHCl₃:MeOH) | 85% |
Advanced: How to resolve contradictions in NMR data for structural confirmation?
Methodological Answer:
Discrepancies in NMR signals (e.g., aromatic proton splitting or piperidine CH₂ shifts) arise from:
- Rotameric equilibria in the piperidine ring or amide bond .
- Solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
Resolution Strategy :
Variable-Temperature NMR : Monitor coalescence of split peaks at elevated temperatures (e.g., 40–60°C) to confirm dynamic processes .
2D-COSY/HMBC : Assign ambiguous protons via coupling correlations (e.g., NOESY for spatial proximity between piperidine and benzamide groups) .
Basic: What purification methods are effective for removing nitro-group byproducts?
Methodological Answer:
Nitro-containing impurities (e.g., unreacted starting materials) are removed via:
Gradient Column Chromatography : Use silica gel with increasing polarity (hexane → ethyl acetate → methanol) to separate polar byproducts .
Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to isolate crystals (purity >95% by HPLC) .
Advanced: How to design SAR studies for optimizing bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) requires systematic modifications:
Piperidine Substituents : Replace piperidine with morpholine or pyrrolidine to assess ring size/rigidity effects on target binding .
Nitro Group Positioning : Synthesize 2-nitro or 5-nitro analogs to evaluate electronic effects on receptor affinity .
Example Data :
| Analog | IC₅₀ (μM) |
|---|---|
| Parent Compound | 1.2 |
| Morpholine Analog | 3.8 |
| 5-Nitro Derivative | 0.9 |
Basic: How to characterize crystallinity and stability?
Methodological Answer:
PXRD : Compare experimental vs. simulated patterns to confirm crystallinity (e.g., sharp peaks at 2θ = 10.5°, 15.7°) .
DSC/TGA : Monitor decomposition onset (>200°C) and melting endotherms (mp 160–185°C) to assess thermal stability .
Advanced: What computational methods predict solubility and bioavailability?
Methodological Answer:
Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol to calculate logP (predicted logP = 2.3 ± 0.2) .
Docking Studies : Use AutoDock Vina to model interactions with CYP3A4 (binding energy < −8 kcal/mol indicates high metabolism risk) .
Basic: How to validate synthetic yield discrepancies between labs?
Methodological Answer:
Yield variations (e.g., 75% vs. 85%) arise from:
Reagent Quality : Use Karl Fischer titration to confirm anhydrous DMF (H₂O < 0.01%) .
Oxygen Sensitivity : Repeat reactions under strict N₂ vs. ambient conditions to quantify O₂-induced degradation .
Advanced: What strategies mitigate nitro group reduction during storage?
Methodological Answer:
Nitro → amine reduction is minimized by:
Light Exclusion : Store in amber vials under argon (degradation <5% after 6 months at 4°C) .
Antioxidant Additives : Add 0.1% BHT to ethanol stock solutions to inhibit radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
